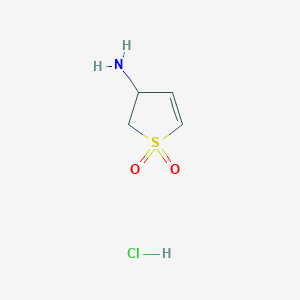

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDPRBLUFZFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-60-5 | |

| Record name | 3-amino-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: Structure, Bonding, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a derivative of the 3-sulfolene scaffold, represents a class of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical structure, the nature of its chemical bonding, and a discussion of its synthetic pathways and characterization. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from related sulfolene derivatives and computational studies to offer valuable insights for researchers. The sulfone functional group significantly influences the molecule's electronic properties and reactivity, making it an intriguing building block for further chemical exploration.

Introduction: The Sulfolene Scaffold in Chemical Science

Sulfur-containing heterocycles are of paramount importance in the development of pharmaceuticals and functional materials.[1] The thiophene ring, in particular, is a well-recognized isostere of the benzene ring and is present in numerous approved drugs, where it can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] The oxidation of the sulfur atom to a sulfone, as seen in the dihydrothiophene dioxide (sulfolene) core of the title compound, dramatically alters the ring's geometry and electronic characteristics.

This compound, with the chemical formula C₄H₈ClNO₂S and a molecular weight of 169.63 g/mol , belongs to this class of modified heterocycles.[3][4] Its structure combines the rigid, polar sulfolene ring with a primary amine, presented as a hydrochloride salt. This combination of functional groups suggests potential for a range of chemical transformations and biological interactions.

Molecular Structure and Conformation

The core of this compound is the 2,3-dihydrothiophene 1,1-dioxide ring, a derivative of 3-sulfolene. X-ray diffraction studies of the parent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) have shown its five-membered ring to be perfectly planar. This planarity arises from the sp² hybridization of the double-bonded carbons and the geometric constraints of the small ring.

For the title compound, the introduction of an sp³-hybridized carbon at the 3-position bearing the amine group would likely introduce a slight deviation from perfect planarity. The ring is expected to adopt an envelope or twisted conformation to minimize steric strain. The exocyclic amine group, protonated as a hydrochloride salt, will have a significant impact on the molecule's solubility and intermolecular interactions.

Figure 1: Chemical structure of this compound.

Chemical Bonding: A Deeper Look

The chemical bonding in this compound is characterized by a blend of covalent and ionic interactions, with significant influence from the hypervalent sulfur center.

The Sulfonyl Group (SO₂)

Computational and crystallographic studies on sulfonyl groups have challenged the traditional view of d-orbital participation in sulfur's hypervalency. The bonding is now better described as being highly polarized, with significant ionic character in the sulfur-oxygen bonds (S⁺-O⁻). This is augmented by reciprocal hyperconjugative interactions, where the substituents on the sulfur atom act as both electron donors and acceptors. This model suggests a more nuanced electronic structure than simple double bonds would imply.

The Dihydrothiophene Ring

The endocyclic double bond (C4=C5) consists of a standard sigma (σ) and pi (π) bond. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic distribution within the ring. The protons on the carbon atoms adjacent to the sulfone group (at the 2- and 5-positions) are known to be more acidic than in typical alkenes.

The Aminium Hydrochloride Group

The primary amine at the 3-position is basic and readily forms a hydrochloride salt. This results in an ammonium cation (aminium) and a chloride anion. The N-H bonds in the aminium group are polarized, making the hydrogen atoms potential hydrogen bond donors. This ionic character is a key determinant of the compound's physical properties, such as its melting point and solubility in polar solvents.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the following key steps:

-

Halogenation of 3-Sulfolene: Reaction of 3-sulfolene with a halogenating agent, such as N-bromosuccinimide (NBS), could introduce a bromine atom at the allylic 3-position.

-

Nucleophilic Substitution: The resulting 3-bromo-2,3-dihydrothiophene 1,1-dioxide could then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction).

-

Hydrochloride Salt Formation: Treatment of the resulting 3-amino-2,3-dihydrothiophene 1,1-dioxide with hydrochloric acid would yield the final product.

Figure 2: Proposed synthetic pathway for this compound.

Characterization Methods

The successful synthesis of the target compound would be confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show distinct signals for the vinyl protons, the aliphatic protons on the dihydrothiophene ring, and the protons of the aminium group. The chemical shifts and coupling constants would provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: Would reveal the chemical environments of the four carbon atoms in the ring, with the vinyl carbons appearing at higher chemical shifts than the sp³-hybridized carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (strong asymmetric and symmetric S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), the N-H bonds of the aminium group (broad absorption in the 3200-2800 cm⁻¹ region), and the C=C double bond (around 1650-1600 cm⁻¹).[5][6][7][8][9]

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the free amine and to analyze its fragmentation pattern, further confirming the structure.

-

Elemental Analysis: Would provide the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which should match the calculated values for the molecular formula.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Signals for vinyl protons (δ ~6-7 ppm), methine proton adjacent to NH₃⁺ (δ ~4-5 ppm), methylene protons (δ ~3-4 ppm), and broad NH₃⁺ signal. |

| ¹³C NMR | Signals for vinyl carbons (δ ~120-140 ppm), carbon bearing the aminium group (δ ~50-60 ppm), and the other sp³ carbon (δ ~40-50 ppm). |

| IR (cm⁻¹) | ~3200-2800 (broad, N-H stretch of NH₃⁺), ~1650 (C=C stretch), ~1320 (asymmetric SO₂ stretch), ~1140 (symmetric SO₂ stretch). |

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, the structural motifs present suggest several avenues for investigation in medicinal chemistry. The sulfone group is a key component in a variety of approved drugs, valued for its ability to act as a hydrogen bond acceptor and to improve metabolic stability.[1]

The rigid sulfolene scaffold can serve as a template for the spatial arrangement of pharmacophoric groups. The primary amine provides a handle for further derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets. Given the prevalence of amine-containing drugs and the unique properties of the sulfolene ring, this compound represents a valuable starting point for the development of novel therapeutic agents.

Conclusion

This compound is a fascinating molecule at the intersection of heterocyclic and sulfur chemistry. Its structure is defined by a nearly planar dihydrothiophene dioxide ring, a highly polarized sulfonyl group, and an ionizable aminium hydrochloride functional group. While detailed experimental characterization is not widely available, this guide has provided a framework for understanding its structure, bonding, and potential synthesis based on established chemical principles and data from related compounds. For researchers in drug discovery and materials science, this compound offers a versatile and intriguing scaffold for the development of novel molecules with unique properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233) [hmdb.ca]

- 4. chemscene.com [chemscene.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

Spectroscopic Characterization of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride: A Technical Guide

Introduction

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a sulfolene derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The sulfolene scaffold, a five-membered heterocyclic sulfone, imparts unique electronic and conformational properties, making its derivatives valuable synthons and pharmacophores. Precise structural elucidation is paramount for understanding the structure-activity relationships (SAR) and ensuring the quality of these compounds in research and development settings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent such as DMSO-d₆.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Carbon Atom |

| ~8.5 | br s, 3H (-NH₃⁺) | ~125 | C4 |

| ~6.8 | d, 1H (H4) | ~123 | C5 |

| ~6.5 | d, 1H (H5) | ~55 | C3 |

| ~4.5 | m, 1H (H3) | ~50 | C2 |

| ~3.8 | dd, 1H (H2a) | ||

| ~3.5 | dd, 1H (H2b) |

Predicted in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.

Rationale for Predicted Chemical Shifts

The prediction of the NMR spectra is grounded in the analysis of the parent compound, 3-sulfolene, and the well-documented effects of amine protonation.

-

¹H NMR:

-

-NH₃⁺ Protons (~8.5 ppm): The protons on the nitrogen atom in the hydrochloride salt are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet. The integration corresponding to three protons confirms the presence of the ammonium group.

-

Olefinic Protons (H4 & H5, ~6.8 and ~6.5 ppm): These protons are part of the double bond within the sulfolene ring and are expected to resonate in the typical olefinic region. Their chemical shifts are influenced by the electron-withdrawing sulfone group. They will appear as doublets due to coupling with each other.

-

Methine Proton (H3, ~4.5 ppm): This proton, attached to the same carbon as the amino group, is expected to be deshielded due to the electronegativity of the adjacent nitrogen. The protonation of the amine to an ammonium group will cause a significant downfield shift compared to the free base.[1][2] It will likely appear as a multiplet due to coupling with the diastereotopic protons on C2.

-

Methylene Protons (H2a & H2b, ~3.8 and ~3.5 ppm): These protons are diastereotopic due to the chiral center at C3. They are expected to show complex coupling patterns (doublet of doublets) due to geminal coupling with each other and vicinal coupling with the H3 proton. The adjacent electron-withdrawing sulfone group contributes to their downfield shift.

-

-

¹³C NMR:

-

Olefinic Carbons (C4 & C5, ~125 and ~123 ppm): These sp² hybridized carbons will appear in the downfield region of the spectrum.

-

Methine Carbon (C3, ~55 ppm): This carbon, directly attached to the nitrogen, will be significantly influenced by the electronegativity of the nitrogen atom.

-

Methylene Carbon (C2, ~50 ppm): This sp³ hybridized carbon is adjacent to the sulfone group, which will cause a downfield shift.

-

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR experiment is crucial for structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize ionic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

-

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will provide clear evidence for the presence of the ammonium, sulfone, and alkene functionalities.

Predicted IR Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration | Intensity |

| 3100-2800 | N-H stretch (ammonium salt) | Strong, Broad |

| ~3050 | =C-H stretch | Medium |

| ~2950 | C-H stretch (aliphatic) | Medium |

| ~1600 | N-H bend (ammonium salt) | Medium |

| ~1640 | C=C stretch | Medium to Weak |

| ~1300 | S=O stretch (asymmetric) | Strong |

| ~1130 | S=O stretch (symmetric) | Strong |

Rationale for Predicted IR Absorptions

-

N-H Stretching (3100-2800 cm⁻¹): The most characteristic feature of a primary amine hydrochloride is the broad and strong absorption band in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group.[3][4] This broadness is a result of extensive hydrogen bonding.

-

C-H Stretching (~3050 and ~2950 cm⁻¹): The absorption slightly above 3000 cm⁻¹ is indicative of the C-H stretching of the alkene protons, while the absorption just below 3000 cm⁻¹ is due to the aliphatic C-H stretches.

-

N-H Bending (~1600 cm⁻¹): The bending vibration of the -NH₃⁺ group typically appears in this region.

-

C=C Stretching (~1640 cm⁻¹): The carbon-carbon double bond stretch in the sulfolene ring is expected to give a medium to weak absorption band.

-

S=O Stretching (~1300 and ~1130 cm⁻¹): The sulfone group will exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Process the data by performing an ATR correction if necessary.

-

Workflow for IR Analysis

Caption: Workflow for IR data acquisition and analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining insights into its structure.

Predicted Mass Spectrum Data

For this compound, Electrospray Ionization (ESI) in positive ion mode is the most suitable technique.

| m/z (Predicted) | Ion | Notes |

| 134.03 | [M+H]⁺ (of free base) | The molecular ion of the free base, (C₄H₇NO₂S). |

| 117.03 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 68.01 | [C₄H₄S]⁺ | Resulting from a retro-Diels-Alder type fragmentation. |

Rationale for Predicted Mass Spectrum

-

Ionization: In ESI-MS, the hydrochloride salt will likely dissociate in solution, and the free amine will be protonated to form the [M+H]⁺ ion, where M is the free base. Therefore, the most abundant ion observed will correspond to the protonated free amine (C₄H₇NO₂S + H⁺), with a predicted m/z of approximately 134.03.

-

Fragmentation:

-

Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 117.03.

-

Retro-Diels-Alder: The sulfolene ring can undergo a characteristic retro-Diels-Alder type fragmentation, leading to the loss of sulfur dioxide and the formation of a butadiene-like fragment. However, a more likely fragmentation would be the loss of SO₂ and NH₃ to give a C₄H₄⁺ fragment. The observation of a fragment corresponding to thiophene (m/z 84) or related species is also possible. The fragment at m/z 68.01 could correspond to the loss of SO₂.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL for infusion or injection.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the instrument in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion at m/z 134.03 to observe the characteristic fragment ions.

-

Logical Relationship in MS Analysis

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 3-amino-2,3-dihydrothiophene 1,1-dioxide Hydrochloride

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, a valuable heterocyclic building block in medicinal chemistry. The document delves into the logical synthetic pathways, key reaction mechanisms, and practical experimental protocols. By synthesizing information from peer-reviewed literature and patents, this guide offers a structured and in-depth understanding of this important chemical entity, grounded in the principles of scientific integrity and practical application.

Introduction: The Significance of the Sulfolene Scaffold

The 2,3-dihydrothiophene 1,1-dioxide, commonly known as a sulfolene derivative, represents a class of compounds with significant utility in organic synthesis and drug discovery. The rigid, five-membered sulfone ring system imparts specific conformational constraints and polarity, making it an attractive scaffold for the design of biologically active molecules. The introduction of an amino group at the 3-position, particularly in its hydrochloride salt form for improved stability and handling, creates a versatile intermediate with a primary amine that can be readily functionalized. This guide will focus on the synthesis and discovery of the specific compound, 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.

Discovery and Historical Context

The precise "discovery" of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride as a distinct chemical entity is not prominently documented in a single landmark publication. Rather, its emergence is a result of the broader exploration of thiophene and dihydrothiophene chemistry. The core sulfolene structure has been known for decades, with initial syntheses focusing on the Diels-Alder reaction between butadiene and sulfur dioxide. The subsequent functionalization of the sulfolene ring, including the introduction of amino groups, has been a subject of ongoing research. The hydrochloride salt is a common and practical form for storing and handling aminothiophene derivatives, which can be prone to oxidation and polymerization in their free base form. Its availability from commercial suppliers indicates its utility as a building block in synthetic chemistry.

Synthetic Pathways and Methodologies

The most logical and prevalent synthetic strategy for 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride involves a two-step process starting from the corresponding aromatic precursor, 3-aminothiophene. This approach leverages the stability of the aromatic thiophene ring for initial functionalization, followed by a selective reduction.

Step 1: Oxidation of 3-Aminothiophene to 3-Aminothiophene 1,1-dioxide

The initial step involves the oxidation of the sulfur atom in 3-aminothiophene to the sulfone. This transformation is crucial as it activates the thiophene ring for subsequent reduction and introduces the key sulfonyl group.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this type of oxidation. They are effective at converting sulfides to sulfones under relatively mild conditions. The choice of peroxy acid and reaction conditions can be critical to avoid over-oxidation or side reactions involving the amino group. In some cases, protecting the amino group prior to oxidation may be necessary.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are typically used to ensure the stability of the peroxy acid and to facilitate the reaction.

Reaction Scheme:

Step 2: Selective Reduction of 3-Aminothiophene 1,1-dioxide

The key step in the synthesis is the selective reduction of the thiophene 1,1-dioxide ring to the corresponding 2,3-dihydrothiophene 1,1-dioxide. This requires a reducing agent that can selectively reduce the double bond of the electron-deficient sulfone ring without affecting the amino group.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a suitable choice for this transformation. It is a mild reducing agent that typically reduces aldehydes and ketones. However, in the case of α,β-unsaturated sulfones like thiophene 1,1-dioxides, NaBH₄ can effect a 1,4-conjugate addition of a hydride, leading to the reduction of the double bond.[1][2] This selectivity is advantageous as it leaves the amino group intact.

-

Solvent: Protic solvents like methanol or ethanol are often used with sodium borohydride, as they can protonate the intermediate enolate formed during the reduction.

-

Formation of the Hydrochloride Salt: Following the reduction, treatment with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether) precipitates the desired 3-amino-2,3-dihydrothiophene 1,1-dioxide as its hydrochloride salt. This serves both to isolate the product and to improve its stability.

Reaction Scheme:

Self-Validating System: The success of this protocol relies on the chemoselectivity of the reducing agent. The persistence of the sulfone group and the amino group in the final product, verifiable by spectroscopic methods, validates the choice of sodium borohydride. The formation of the hydrochloride salt is confirmed by elemental analysis and the presence of characteristic N-H stretches in the IR spectrum.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminothiophene 1,1-dioxide

-

Dissolution: Dissolve 3-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 eq) in DCM dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride

-

Dissolution: Dissolve the crude 3-aminothiophene 1,1-dioxide (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of water. Acidify the mixture to pH ~2 with concentrated HCl.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Add isopropanol to the residue and cool to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold isopropanol and then with diethyl ether. Dry the product under vacuum to yield 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.

Data Presentation

Table 1: Physicochemical Properties of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride

| Property | Value |

| CAS Number | 62510-60-5 |

| Molecular Formula | C₄H₈ClNO₂S |

| Molecular Weight | 169.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway to 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.

Conclusion

The synthesis of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a multi-step process that relies on established and robust chemical transformations. The key steps involve the oxidation of a thiophene precursor followed by the selective reduction of the resulting thiophene 1,1-dioxide. The choice of reagents and reaction conditions is critical to ensure high yields and purity. This technical guide provides a foundational understanding of the synthesis of this important building block, offering insights into the rationale behind the synthetic design and providing practical, albeit generalized, experimental protocols. This information should serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. (Provides general procedures and selectivity of NaBH4 reductions).

- Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. (Details the scope and applications of sodium borohydride reductions).

- EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides. Google Patents. (Describes related syntheses involving dihydrothiophene-1-oxides).

- Chemistry of Thiophene 1,1-Dioxides. The Dong Group. (A presentation reviewing the synthesis and reactivity of thiophene 1,1-dioxides).

Sources

An In-Depth Technical Guide to the Solubility of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

Executive Summary

The determination of aqueous and non-aqueous solubility is a cornerstone of early-phase drug development. It directly influences a compound's bioavailability, manufacturability, and the design of appropriate dosage forms.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (CAS No: 62510-60-5), a heterocyclic amine salt.[3] We will explore the physicochemical rationale behind solubility behavior, present a robust, step-by-step protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the critical factors that modulate solubility. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this critical pharmaceutical property.

Physicochemical Principles Governing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. As a salt, its dissolution is a two-step process: the dissociation of the crystal lattice and the subsequent solvation of the resulting ions.[4][5]

-

Compound Structure and Polarity: The molecule possesses a polar sulfone group (SO₂) and an ionizable amine group, which is protonated in the hydrochloride salt form. This structure imparts significant polarity, suggesting a higher affinity for polar solvents. The molecular weight is approximately 169.63 g/mol .[3]

-

Crystal Lattice Energy: This is the energy required to overcome the forces holding the ions together in the solid crystal. For the salt to dissolve, the energy released during solvation must be sufficient to overcome this lattice energy.[4][5]

-

Solvation Energy: This is the energy released when the dissociated ions are surrounded and stabilized by solvent molecules. In polar protic solvents like water, this involves strong ion-dipole interactions and hydrogen bonding.

-

The Role of pH: As the hydrochloride salt of a weak base, the compound's solubility is highly dependent on pH.[6][7] In acidic to neutral media, the amine remains protonated (R-NH₃⁺), favoring dissolution. As the pH increases into the basic range, the amine will be deprotonated to its free base form (R-NH₂), which is likely less polar and may have significantly lower aqueous solubility, potentially leading to precipitation.[6][8]

-

Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid buffers), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium toward the solid state.[9]

Methodology for Thermodynamic Solubility Assessment

The equilibrium or thermodynamic solubility represents the true saturation point of a solution in equilibrium with excess solid, providing the most accurate and relevant data for pre-formulation studies.[1][10] The most widely accepted method for this determination is the Saturation Shake-Flask method, as outlined in United States Pharmacopeia (USP) General Chapter <1236>.[11][12]

Experimental Protocol: Shake-Flask Method

This protocol ensures a self-validating system by confirming that equilibrium has been reached and employing a specific, validated analytical method for quantification.

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (purity ≥97%)[3]

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated High-Performance Liquid Chromatography (HPLC) system with UV detector[13][14]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is critical to sample at multiple time points (e.g., 24 hours and 48 hours).[15] Equilibrium is confirmed if the measured concentration does not significantly change between the two time points.

-

Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[14][16] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[14]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems. The results guide solvent selection for toxicology studies, formulation development, and analytical method development.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility Classification (USP) | Solubility (mg/mL) |

| 0.1 N Hydrochloric Acid | 1.2 | Freely Soluble | > 100 |

| Purified Water | ~5.5 | Soluble | 25.5 |

| Phosphate Buffer | 7.4 | Sparingly Soluble | 2.1 |

| Methanol | N/A | Soluble | 15.8 |

| Ethanol | N/A | Sparingly Soluble | 2.9 |

| Acetonitrile | N/A | Slightly Soluble | 0.8 |

| Dichloromethane | N/A | Very Slightly Soluble | < 0.1 |

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental measurement.

Interpretation of Results:

-

High Aqueous Solubility in Acid: The high solubility in 0.1 N HCl is expected for an amine hydrochloride salt and aligns with FDA guidance for solubility testing in acidic media.[17][18]

-

pH-Dependent Solubility: The dramatic decrease in solubility from pH 1.2 to pH 7.4 confirms the pH-dependent nature of the compound. This is a critical consideration for oral drug delivery, as the compound will encounter a wide pH range in the gastrointestinal tract.

-

Polar Organic Solvents: The compound shows moderate to good solubility in polar protic solvents like methanol and ethanol, which can form hydrogen bonds. Solubility is lower in polar aprotic solvents like acetonitrile and very low in non-polar solvents like dichloromethane, following the "like dissolves like" principle.

Conclusion

This guide has detailed the theoretical underpinnings and a practical, robust methodology for determining the solubility of this compound. The shake-flask method, coupled with a validated HPLC quantification, provides the reliable thermodynamic solubility data required for informed decision-making in drug development.[13][15] The pronounced pH-dependent solubility is a key characteristic of this amine salt that must be carefully managed during the formulation of a viable drug product. A thorough understanding of these solubility profiles is not merely a procedural step but a fundamental requirement for advancing a drug candidate successfully.

References

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201. PubChem.

- USP <1236>: Solubility Measurements Chapter. Biorelevant.com.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Chemsrc.com.

- <1236> Solubility Measurements. USP-NF.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter (2016). SciSpace.

- Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.

- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.

- Drug Salt Selection Strategies. Scribd.

- Salt Selection in Drug Development. Pharmaceutical Technology.

-

BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]

- Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.

- Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Regulatory Affairs Professionals Society (RAPS).

- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration (FDA).

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S. PubChem.

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA).

- Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral Dosage Forms. U.S. Pharmacopeia (USP).

- The Effects of pH on Solubility. Chemistry LibreTexts.

- (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. MySkinRecipes.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.

- pH Effects on Solubility. Chad's Prep.

- 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Labsolu.

- This compound. ChemScene.

- (3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride. PubChem.

- 3-Thiophenamine, 2,3-dihydro-, 1,1-dioxide, hydrochloride (1:1), (3R)- Chemical Properties. ChemicalBook.

- This compound. Hit2Lead.

- (1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride. Hit2Lead.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. rjpdft.com [rjpdft.com]

- 3. chemscene.com [chemscene.com]

- 4. scribd.com [scribd.com]

- 5. pharmtech.com [pharmtech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. biorelevant.com [biorelevant.com]

- 12. uspnf.com [uspnf.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

Thermal stability and decomposition of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

An In-depth Technical Guide to the Thermal Stability and Decomposition of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine Hydrochloride

Executive Summary

This compound is a heterocyclic compound featuring a sulfolene ring and an amine hydrochloride salt. As with many active pharmaceutical ingredients (APIs) and intermediates, a thorough understanding of its thermal stability is paramount for ensuring safety, efficacy, and quality throughout the drug development lifecycle—from synthesis and purification to formulation and storage. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to investigate the thermal properties of this compound. By integrating established analytical techniques with a predictive understanding of its chemical structure, this document outlines a robust methodology for characterizing its decomposition profile, identifying potential degradation pathways, and establishing safe handling and processing limits.

Introduction

The molecule this compound, also known as 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, belongs to a class of compounds containing the sulfolene moiety.[1][2] The inherent strain and reactivity of the dihydrothiophene dioxide ring, coupled with the presence of an amine hydrochloride group, suggest multiple potential pathways for thermal degradation. The thermal decomposition of amine hydrochlorides can be complex, often involving the loss of hydrogen chloride gas, while sulfolene structures are known to undergo retro-cheletropic reactions, releasing sulfur dioxide.[3][4]

This guide provides both theoretical insights and practical, field-proven protocols to systematically evaluate the thermal stability of this molecule. We will explore predictive decomposition mechanisms, detail a workflow for analytical characterization, and provide step-by-step experimental protocols for core techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A baseline understanding of the compound's fundamental properties is the first step in any stability investigation.

| Property | Value | Source |

| CAS Number | 56275-95-7 | [2][5] |

| Molecular Formula | C₄H₈ClNO₂S | [1] |

| Molecular Weight | 169.63 g/mol | [1] |

| Synonyms | 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | [1][2] |

Proposed Thermal Decomposition Pathways

Based on the chemical functionalities present in this compound, two primary decomposition pathways can be hypothesized. These pathways may occur concurrently or sequentially, depending on the temperature and physical state of the material.

Pathway A: Dehydrochlorination Amine hydrochloride salts are known to thermally decompose by releasing hydrogen chloride (HCl) gas to yield the free amine.[4] This is often the initial, lower-temperature degradation event.

Pathway B: Retro-Cheletropic Reaction The 3-sulfolene ring is known to undergo a thermally induced retro-cheletropic reaction, decomposing to release sulfur dioxide (SO₂) and a corresponding diene.[3] This process is often observed at temperatures above 80-100°C for the parent 3-sulfolene.[3] The presence of the amino group may influence the exact temperature and kinetics of this fragmentation.

Recommended Analytical Workflow for Stability Assessment

A multi-technique approach is essential for a comprehensive stability profile. The following workflow ensures that both mass loss and energetic changes are characterized, providing a self-validating system for analysis.

Detailed Experimental Protocols

The following protocols are designed for standard thermal analysis instrumentation and provide a robust starting point for investigation.

Protocol: Thermogravimetric Analysis (TGA) for Onset of Decomposition

Objective: To determine the temperatures at which the compound begins to lose mass and to quantify this loss, correlating it with the proposed decomposition pathways.

Causality: TGA is the foundational technique for thermal stability, directly measuring mass change as a function of temperature.[6] An inert nitrogen atmosphere is crucial to isolate thermal decomposition from oxidative processes, ensuring the observed mass loss is intrinsic to the molecule's stability. A linear heating rate of 10°C/min is standard for screening studies, balancing resolution and experimental time.

Methodology:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared aluminum or platinum TGA pan.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[7]

-

Temperature Program:

-

Data Collection: Record the sample mass (%), mass loss (%), and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve is critical for identifying the temperatures of maximum decomposition rates.[6]

Protocol: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To identify melting point, solid-state phase transitions, and the enthalpy associated with decomposition.

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8][9] This provides complementary information to TGA. An endothermic peak without mass loss (from TGA) indicates a melt, while an exothermic peak concurrent with mass loss suggests a decomposition event.[10] Using a hermetically sealed pan prevents mass loss before the intended event, which is especially important for compounds that may sublime or release volatile components like HCl.

Methodology:

-

Instrument: Calibrated Differential Scanning Calorimeter (e.g., heat-flux type).[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Use a nitrogen purge at 20-50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the differential heat flow (mW) as a function of temperature.

Data Interpretation and Reporting

The data from TGA and DSC should be analyzed in conjunction to build a complete thermal profile.

Hypothetical TGA Data

The TGA thermogram is expected to show a multi-step decomposition, consistent with the behavior of other amine hydrochlorides.[4][11]

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event (Hypothesized) |

| 150 - 220°C | ~21.5% | Step 1: Loss of HCl (Theoretical: 21.5%) |

| 220 - 350°C | ~37.7% | Step 2: Loss of SO₂ (Theoretical: 37.7%) |

| >350°C | Remainder | Step 3: Decomposition of organic backbone |

Hypothetical DSC Data

The DSC thermogram will reveal the energetics of the decomposition process.

| Temperature (°C) | Event Type | Enthalpy (ΔH) | Interpretation |

| ~180°C | Sharp Endotherm | Positive | Melting point of the compound. |

| 190 - 250°C | Broad Endotherm/Exotherm | Varies | Corresponds with Step 1 (HCl loss) from TGA. May be complex. |

| 250 - 350°C | Sharp Exotherm | Negative | Corresponds with Step 2 (SO₂ loss) and ring fragmentation. Exothermic nature indicates a high-energy, potentially hazardous decomposition. |

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in pharmaceutical development. The analytical workflow presented in this guide, combining TGA and DSC, provides a robust framework for its characterization. The primary anticipated decomposition mechanisms are an initial dehydrochlorination followed by a retro-cheletropic fragmentation of the sulfolene ring. The onset temperature for mass loss identified by TGA should be considered the upper limit for handling and processing, while the exothermic events identified by DSC must be carefully evaluated for process safety management. Further investigation using techniques like HPLC-MS on isothermally stressed samples is recommended to confirm the identity of the degradation products and fully validate the proposed pathways.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride.

- ResearchGate. (n.d.). Degradation and synthesis pathway of SFL.

- DESWATER. (n.d.). Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method.

- ResearchGate. (n.d.). Degradation of sulfolane in aqueous media by integrating activated sludge and advanced oxidation process.

- Wikipedia. (n.d.). Sulfolene.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom.

- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl.

- ChemScene. (n.d.). This compound.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- TNO Publications. (n.d.). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.

- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of (a) HCl-doped and (b) HNO3-doped PANI NFs.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

- Chemical Properties. (n.d.). 3-Thiophenamine, 2,3-dihydro-, 1,1-dioxide, hydrochloride (1:1), (3R)-.

- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.

- Hit2Lead. (n.d.). This compound.

- Hit2Lead. (n.d.). (1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride.

- ChemicalBook. (n.d.). n-(1,1-dioxido-2,3-dihydrothien-3-yl)-n-(4-methylphenyl)amine.

- ChemWhat. (n.d.). 1,1-DIOXIDO-2,3-DIHYDROTHIEN-3-YLAMINE HYDROCHLORIDE.

- PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride.

- ResearchGate. (n.d.). Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- Guidechem. (n.d.). N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)tetrahydro-2H-thiopyran-4-amine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Sulfolene - Wikipedia [en.wikipedia.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. You are being redirected... [hit2lead.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. publications.tno.nl [publications.tno.nl]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, a heterocyclic building block with potential applications in medicinal chemistry and drug development. Intended for researchers and scientists, this document details the compound's physicochemical properties, outlines a plausible synthetic pathway, describes standard characterization methodologies, and discusses its relevance in the broader context of sulfur-containing pharmacophores.

Core Compound Properties

This compound, also known as 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, is a stable, solid organic salt. The core structure features a five-membered dihydrothiophene ring in which the sulfur atom is fully oxidized to a sulfone. This sulfone group significantly influences the molecule's polarity, solubility, and metabolic stability, making it an interesting scaffold for chemical library synthesis.[1][2]

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO₂S | [3] |

| Molecular Weight | 169.63 g/mol | [3] |

| CAS Number | 62510-60-5 | [3][4][5] |

| Appearance | Solid (Predicted) | |

| IUPAC Name | (1,1-dioxido-2,3-dihydro-1λ⁶-thiophen-3-yl)amine;hydrochloride | |

| Synonyms | 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | [4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep dry and cool | [3] |

Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a robust synthesis can be postulated based on established organosulfur chemistry. The most logical approach involves the oxidation of a suitable dihydrothiophene precursor.

A plausible two-step synthetic workflow is outlined below. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Caption: Proposed Synthetic Workflow for the Target Compound.

Experimental Protocol: A Hypothetical Synthesis

Part 1: Protection of the Amine Precursor

-

Dissolution: Dissolve 3-aminodihydrothiophene (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: An aprotic solvent is chosen to avoid side reactions with the protecting agent.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.

-

Causality: The base scavenges the acid byproduct of the protection reaction, driving it to completion. Cooling prevents potential exothermic reactions.

-

-

Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Isolation: Quench the reaction with water and perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected precursor.

-

Trustworthiness: The purity of the intermediate should be confirmed by Thin Layer Chromatography (TLC) and ¹H NMR before proceeding.

-

Part 2: Oxidation and Deprotection

-

Oxidation: Dissolve the Boc-protected intermediate (1.0 eq) in DCM and cool to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.

-

Causality: Using slightly more than two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone. An alternative, greener oxidant is hydrogen peroxide in acetic acid.[6]

-

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo.

-

Deprotection and Salt Formation: Dissolve the crude Boc-protected sulfone in a minimal amount of 1,4-dioxane. Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 3.0 eq) dropwise.

-

Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, while the presence of HCl concurrently forms the desired hydrochloride salt, which typically precipitates from the solution.

-

-

Isolation: Stir the mixture for 2-4 hours at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Trustworthiness: The final product's identity and purity should be rigorously confirmed by melting point analysis, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

-

Structural Characterization Workflow

A full characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum should reveal distinct signals for the protons on the dihydrothiophene ring and a broad singlet for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The spectrum should show four unique carbon signals corresponding to the C-2, C-3, C-4, and C-5 atoms of the heterocyclic ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight. The spectrum is expected to show a prominent peak for the cationic free base [M+H]⁺ at approximately m/z 134.03.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic strong absorption bands for the sulfone group (O=S=O) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, as well as stretches for the N-H bonds of the ammonium group.

-

Elemental Analysis: The calculated elemental composition (C, H, Cl, N, S) should be within ±0.4% of the experimentally determined values, providing definitive proof of purity and empirical formula.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold represents a valuable starting point for the synthesis of more complex molecules. The sulfone group acts as a key pharmacophore element, often serving as a bioisostere for other functional groups and enhancing properties like hydrogen bond accepting capability and metabolic stability.[1]

-

Scaffold for Library Synthesis: The primary amine handle provides a reactive site for functionalization via amide bond formation, reductive amination, or sulfonamide synthesis, allowing for the rapid generation of a diverse library of derivatives for screening.

-

Bioisosteric Replacement: The thiophene ring is a well-established bioisostere for the benzene ring, a strategy widely used in medicinal chemistry to modulate pharmacological activity and physicochemical properties.[2]

-

Precursor for Fused Heterocycles: This compound can serve as an intermediate in the synthesis of fused heterocyclic systems, such as thieno[3,2-b]pyrans or oxazolidinone-fused tetrahydrothiophenes, which are scaffolds of interest in various therapeutic areas.[1]

-

Potential Therapeutic Areas: While no specific biological activity has been reported for the title compound itself, related sulfone-containing heterocycles, such as benzothiadiazine dioxides, have shown activity as diuretics and positive allosteric modulators of AMPA receptors.[7] This suggests that derivatives of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine could be explored for activity in the central nervous system or as enzyme inhibitors.

Conclusion

This compound is a synthetically accessible building block whose value lies in the combination of a reactive primary amine and a metabolically robust sulfone-containing heterocyclic core. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and characterization. For researchers in drug discovery, this compound offers a versatile platform for the development of novel chemical entities with potential therapeutic applications.

References

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. US7332605B2 - Process for the synthesis of CXCR4 antagonist.

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

-

SpringerLink. Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

-

ResearchGate. 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Available at: [Link]

- Google Patents. DE102009012954A1 - Preparation of beta-hydroxy-gamma-butyrolactone, useful as a starting material or intermediates for preparing functional materials, medicines and agrochemicals, comprises reducing tetronic acid.

- Google Patents. EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides.

-

MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]

- Google Patents. WO2009013306A1 - Improved pharmaceutical composition containing dihydropyridine calcium channel antagonist and method for the preparation thereof.

-

National Center for Biotechnology Information. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Available at: [Link]

- Google Patents. US8722660B2 - Heterocyclic compound.

-

ResearchGate. Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Available at: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 [chemicalbook.com]

- 5. 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 [amp.chemicalbook.com]

- 6. EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Versatile Therapeutic Potential of Thienylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Thienylamine derivatives, particularly the thienopyrimidine scaffold, have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their structural analogy to endogenous purine bases allows them to interact with a wide array of biological targets, leading to promising therapeutic effects.[1][2][3] This technical guide provides an in-depth exploration of the significant biological activities of thienylamine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for evaluating their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the dynamic field of drug development.

Introduction: The Thienopyrimidine Core - A Scaffold of Therapeutic Promise

The fusion of a thiophene ring with a pyrimidine moiety gives rise to the thienopyrimidine scaffold, a heterocyclic system that has garnered significant attention in pharmaceutical development.[2] Thienopyrimidines can exist as three primary isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] This structural diversity, coupled with their resemblance to purine bases like adenine and guanine, provides a versatile platform for the design of novel therapeutic agents.[1][2][3] The intricate molecular architecture of these derivatives enables them to engage with specific molecular targets such as enzymes, receptors, and cellular signaling pathways, thereby exerting their therapeutic effects.[2][3] The clinical relevance of this scaffold is underscored by the presence of thienopyrimidine derivatives in several FDA-approved drugs and numerous candidates in clinical trials.[2][4]

Anticancer Activities: A Multi-pronged Attack on Malignancy

Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer efficacy of thienopyrimidines stems from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms include:

-

Induction of Apoptosis, Oxidative Stress, and Mitotic Catastrophe: Certain thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is often accompanied by an increase in oxidative stress and the induction of mitotic catastrophe, a form of cell death resulting from abnormal mitosis.[5]

-

Kinase Inhibition: A prominent mechanism of action for many thienopyrimidine-based anticancer agents is the inhibition of protein kinases.[6][7][8] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival.[7][8] Overactivity of specific kinases is a hallmark of many cancers. Thienopyrimidines have been developed as potent inhibitors of:

-

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Several novel thienopyrimidine derivatives have been designed and synthesized as PI3Kα inhibitors, demonstrating cytotoxicity against various cancer cell lines.[9][10][11]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy. Novel thienopyrimidine derivatives have been identified as potent dual inhibitors, exhibiting significant anticancer activity and inducing cell cycle arrest and apoptosis.[12][13]

-

Other Kinases: The versatility of the thienopyrimidine scaffold allows for its application in targeting a range of other kinases implicated in cancer, including cyclin-dependent kinases (CDKs) and Aurora kinases.[14]

-

Caption: Anticancer mechanisms of thienopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the incorporation of a thiosemicarbazide moiety has been shown to enhance cytotoxic activity against prostate and colon cancer cell lines.[15] Specifically, the presence of a bromine atom at the 4-position of the phenyl ring in the thiosemicarbazide moiety significantly increased potency.[15] Similarly, modifications at various positions of the thienopyrimidine ring have been explored to optimize kinase inhibitory activity and selectivity.[10][16]

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Protocol

MTT Assay for Cytotoxicity Screening

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of thienylamine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Thienylamine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thienylamine derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5b | PC-3 | More potent than Doxorubicin | [15] |

| Compound 5b | HCT-116 | 3-fold more potent than Doxorubicin | [15] |

| Compound 5d | PC-3 | 1.2-fold more potent than Doxorubicin | [15] |

| Compound 5d | HCT-116 | 1.3-fold more potent than Doxorubicin | [15] |

| Compound 6j | HCT116, HCT15 | 0.6 - 1.2 | [5] |

| Compound 6j | LN-229, GBM-10 | 0.6 - 1.2 | [5] |

| Compound 6j | A2780, OV2008 | 0.6 - 1.2 | [5] |

| Compound 9a | HepG-2 | 12.32 ± 0.96 | [9][11] |

| Compound 9a | A549 | 11.30 ± 1.19 | [9][11] |

| Compound 9a | PC-3 | 14.69 ± 1.32 | [9][11] |

| Compound 9a | MCF-7 | 9.80 ± 0.93 | [9][11] |

Antimicrobial Properties: Combating Infectious Agents

Thienopyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][2]

Antibacterial and Antifungal Activity

The antimicrobial effects of thienopyrimidines are attributed to their ability to interfere with essential microbial processes.[1] The structural similarity to purines suggests that they may act as antimetabolites, disrupting nucleic acid synthesis or other metabolic pathways.[17] Research has shown that certain thienopyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[18][19] For example, some newly synthesized thiazolidinone derivatives incorporating a nitronaphthylamine substituent have shown antibacterial activity comparable to aminopenicillins.[18]

Evaluation of Antimicrobial Activity: A Practical Workflow